3-(Trifluoromethyl)cyclobutan-1-ol
Description
Significance of Cyclobutane (B1203170) Motifs in Chemical Research
The cyclobutane ring, a four-membered carbocycle, possesses a unique, puckered three-dimensional structure. bohrium.comnih.gov This distinct conformation makes it a valuable component in medicinal chemistry for several reasons. bohrium.comresearchgate.net Cyclobutane scaffolds can act as conformationally restricted mimics of more flexible alkyl chains, helping to lock a molecule into a bioactive shape. bioorganica.com.uaresearchgate.net This rigidity can lead to improved binding affinity with biological targets. researchgate.net
Furthermore, the incorporation of a cyclobutane ring can enhance a molecule's metabolic stability, a crucial factor in drug design. bohrium.comnih.govresearchgate.net By replacing larger or more metabolically susceptible chemical groups, the cyclobutane motif can help to increase the half-life of a drug in the body. bohrium.comnih.gov Its relative chemical inertness, despite its high ring strain, also contributes to its utility. bohrium.comnih.gov The unique geometry of the cyclobutane ring, with its longer C-C bonds compared to ethane, provides distinct spatial arrangements for substituents, influencing how a molecule interacts with its environment. bohrium.comnih.gov
Impact of Trifluoromethyl (CF₃) Group in Organic Molecules
The trifluoromethyl (CF₃) group is one of the most important and frequently utilized substituents in modern drug design. bioorganica.com.ua Its inclusion in an organic molecule can have a profound impact on a wide range of physicochemical properties. acs.org The high electronegativity of the fluorine atoms makes the CF₃ group strongly electron-withdrawing, which can significantly alter the electronic properties of the molecule it is attached to. fluorochem.co.uk
One of the key benefits of the CF₃ group is its ability to improve metabolic stability. bioorganica.com.ua The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism, a common pathway for drug degradation in the body. ontosight.aibioorganica.com.ua This increased stability can lead to a longer duration of action for a drug. ontosight.ai
The trifluoromethyl group is also highly lipophilic, meaning it has an affinity for fatty or non-polar environments. bioorganica.com.uasmolecule.com This property can enhance a molecule's ability to permeate cell membranes, leading to improved bioavailability. bioorganica.com.uasmolecule.com Furthermore, the CF₃ group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and safety profile. nih.gov
Overview of 3-(Trifluoromethyl)cyclobutan-1-ol (B1458694) as a Research Target
The compound this compound emerges as a molecule of significant interest at the intersection of cyclobutane and trifluoromethyl chemistry. It serves as a prime example of a "building block" that provides a pre-packaged combination of desirable structural and electronic features for use in the synthesis of more complex molecules. bioorganica.com.ua Its structure, featuring both a hydroxyl (-OH) group and a trifluoromethyl-substituted cyclobutane ring, offers multiple points for chemical modification.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇F₃O | nih.gov |
| Molecular Weight | 140.10 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1788054-83-0 | nih.gov |
The academic investigation into this compound and its derivatives is driven by their potential as advanced building blocks for medicinal chemistry. bohrium.comresearchgate.net The combination of a conformationally restricted cyclobutane scaffold with the potent trifluoromethyl group makes these compounds highly valuable for drug discovery programs. bohrium.combioorganica.com.ua
Research focuses on developing efficient synthetic routes to access these molecules, often on a multigram scale, to make them readily available for broader use. researchgate.netbioorganica.com.ua The academic interest lies in exploring how the unique three-dimensional shape and electronic properties of trifluoromethylated cyclobutanes can be leveraged to create novel drug candidates with improved pharmacological profiles. bohrium.combioorganica.com.ua For instance, these building blocks are used to synthesize conformationally restricted analogs of important biological molecules, such as neurotransmitters. researchgate.net
Furthermore, trifluoromethyl-substituted cyclobutanes are being investigated as bioisosteres for other common chemical groups, like the tert-butyl group. nih.gov This strategy of isosteric replacement is a key tactic in drug discovery to optimize the properties of a lead molecule, and the trifluoromethyl-cyclobutyl fragment offers a unique combination of steric bulk and electronic effects that can lead to enhanced metabolic stability and preserved biological activity. nih.gov The synthesis and study of compounds like this compound are therefore crucial for expanding the toolbox of medicinal chemists and enabling the design of next-generation therapeutics. nih.govbioorganica.com.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGIAQWWXHRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Stereochemical Investigations
Conformational Preferences of the Cyclobutane (B1203170) Ring
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. whiterose.ac.uk This puckering results in two distinct positions for substituents: axial and equatorial, analogous to the chair conformation of cyclohexane. acs.org Generally, substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric interactions. acs.org The equilibrium geometry is a balance between the reduced torsional strain in the puckered form and the increased angle strain compared to a planar arrangement. acs.org
For substituted cyclobutanes, the degree of puckering and the conformational preferences are influenced by the nature of the substituents. In a computational and experimental study on 2-substituted cyclobutane-α-amino acid derivatives, it was found that the substituent at C2 consistently prefers the equatorial position, which in turn modulates the ring-puckering preference. acs.orgnih.gov
However, the introduction of a trifluoromethyl (CF3) group can lead to unusual conformational behaviors. A study involving X-ray analysis of several 1-aryl-1-(trifluoromethyl)cyclobutanes revealed a surprising preference for the CF3 group to be in the axial position in seven out of eight compounds studied. nih.govacs.org In these structures, the cyclobutane puckering angle (γ) was found to be in the range of 158–175°, indicating a relatively flattened ring. nih.govacs.org While this study was not on 3-(Trifluoromethyl)cyclobutan-1-ol (B1458694) itself, it provides critical insight into the conformational effects of the strongly electron-withdrawing CF3 group on a cyclobutane scaffold. The preference for the axial position in those cases suggests that factors other than simple sterics, such as electrostatic or hyperconjugative interactions, may play a significant role.
Table 1: Conformational Data for Related Trifluoromethyl-Cyclobutanes
| Compound Class | Preferred CF3 Position | Puckering Angle (γ) | Reference |
|---|---|---|---|
| 1-Aryl-1-(trifluoromethyl)cyclobutanes | Axial (in 7 of 8 cases) | 158–175° | nih.gov, acs.org |
Note: Data is based on related compounds, not this compound itself.
Stereoisomerism and Diastereoselectivity in Synthesis
This compound possesses two stereogenic centers at the C1 and C3 positions. This gives rise to the possibility of four stereoisomers: a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer. The cis isomer has the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the same face of the ring, while the trans isomer has them on opposite faces. nih.gov
The synthesis of this compound is commonly achieved through the reduction of the corresponding ketone, 3-(trifluoromethyl)cyclobutan-1-one. The stereochemical outcome of this reduction is crucial for controlling the diastereoselectivity of the synthesis. Research on the reduction of 3-substituted cyclobutanones has shown a general preference for the formation of the cis-alcohol. whiterose.ac.uk This diastereoselectivity is attributed to the puckered conformation of the cyclobutanone (B123998) ring. The puckering minimizes torsional strain from eclipsed interactions and favors a trajectory for the reducing agent (e.g., sodium borohydride) that is anti-facial to the substituent, leading to the formation of the cis product. whiterose.ac.uk
Despite this general preference, synthetic routes can yield mixtures of diastereomers. For instance, a scalable synthesis of the related 3-(trifluoromethyl)cyclobutane-1-carboxylic acid produced a cis:trans ratio of 1.4:1, indicating that achieving high diastereoselectivity can be challenging and may require specific reagents or purification steps like recrystallization to isolate a single diastereomer. lookchem.comnih.gov The development of highly diastereoselective and enantioselective methods for synthesizing specific stereoisomers of substituted cyclobutanes remains an active area of research, utilizing techniques such as photocatalytic [2+2] cycloadditions and ring contractions. wisc.eduacs.orgresearchgate.net
Table 2: Possible Stereoisomers of this compound
| Diastereomer | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| cis | (1R,3R)-3-(Trifluoromethyl)cyclobutan-1-ol | (1S,3S)-3-(Trifluoromethyl)cyclobutan-1-ol |
Chiroptical Properties
Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are definitive characteristics of chiral molecules that describe their differential interaction with polarized light. Each of the four stereoisomers of this compound is chiral and, therefore, is expected to be optically active, with enantiomeric pairs exhibiting equal and opposite optical rotations.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| cis-3-(Trifluoromethyl)cyclobutan-1-ol |
| trans-3-(Trifluoromethyl)cyclobutan-1-ol |
| (1R,3R)-3-(Trifluoromethyl)cyclobutan-1-ol |
| (1S,3S)-3-(Trifluoromethyl)cyclobutan-1-ol |
| (1R,3S)-3-(Trifluoromethyl)cyclobutan-1-ol |
| (1S,3R)-3-(Trifluoromethyl)cyclobutan-1-ol |
| 3-(Trifluoromethyl)cyclobutan-1-one |
| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid |
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Trifluoromethyl)cyclobutan-1-ol (B1458694), providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule. The analysis often involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to unambiguously assign all signals.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the cyclobutane (B1203170) ring. The chemical shifts and coupling constants are influenced by the electronegativity of the adjacent hydroxyl and trifluoromethyl groups, as well as the stereochemistry of the ring (cis/trans isomers).
The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet in the downfield region, typically around 4.0-4.5 ppm, due to the deshielding effect of the oxygen atom. The proton on the carbon with the trifluoromethyl group (CH-CF₃) will also be a multiplet, shifted downfield by the electron-withdrawing nature of the CF₃ group, generally appearing in the 2.5-3.5 ppm range. The remaining methylene (B1212753) protons on the cyclobutane ring will present as complex multiplets in the upfield region, usually between 1.5 and 2.5 ppm. The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For cyclobutane derivatives, typical coupling constants for adjacent ring protons are in the range of 8–12 Hz. acs.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH-OH | 4.0 - 4.5 | m |
| CH-CF₃ | 2.5 - 3.5 | m |
| CH₂ | 1.5 - 2.5 | m |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon bearing the hydroxyl group (C-OH) is expected to resonate in the range of 65-75 ppm. The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic coupling constant (¹JCF) of approximately 270-280 Hz. The CF₃ carbon itself will also be a quartet in the 120-130 ppm region. The methylene carbons of the cyclobutane ring will have signals in the aliphatic region of the spectrum. For instance, in a related compound, 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (B6159359), the CF₃ carbon appears as a quartet with a coupling constant of J = 279.2 Hz. bioorganica.com.ua
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-OH | 65 - 75 | s | |
| C-CF₃ | 30 - 40 | q | ~30-35 (²JCF) |
| CF₃ | 120 - 130 | q | ~270-280 (¹JCF) |
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shift of this singlet will be in the typical range for CF₃ groups attached to an aliphatic carbon, generally between -70 and -80 ppm relative to a standard like CFCl₃. In some cases, this signal might appear as a triplet if there is significant coupling to the geminal proton, or show more complex splitting if the molecule is conformationally rigid. For example, the ¹⁹F NMR spectrum of 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile shows a singlet at –74.9 ppm. bioorganica.com.ua
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Two-dimensional NMR techniques are invaluable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the cyclobutane ring. Cross-peaks would be observed between the CH-OH proton and its adjacent methylene protons, as well as between the CH-CF₃ proton and its neighboring methylene protons. This helps to trace the connectivity of the protons around the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton. For example, the proton signal around 4.0-4.5 ppm would show a correlation to the carbon signal at 65-75 ppm (C-OH).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. pressbooks.pub Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the cyclobutane ring would appear around 2850-3000 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (alkane) | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 140. nih.gov Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 122. Fragmentation of the cyclobutane ring is also expected. The loss of the trifluoromethyl radical (·CF₃) would result in a fragment at m/z 71. Other characteristic fragments could arise from the cleavage of the cyclobutane ring, leading to smaller charged species. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. For instance, a related compound, 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile, shows the molecular ion at m/z 163 and a fragment corresponding to the loss of ethene at m/z 135. bioorganica.com.ua
Table 5: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z | Description |
|---|---|---|
| [C₅H₇F₃O]⁺ | 140 | Molecular Ion (M⁺) |
| [C₅H₅F₃]⁺ | 122 | Loss of H₂O |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of a molecule, offering an unambiguous structural proof.
For this compound, a single-crystal X-ray diffraction analysis would reveal the precise puckering of the cyclobutane ring, the conformational preference of the trifluoromethyl and hydroxyl groups (i.e., axial vs. equatorial), and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Such data is invaluable for understanding the molecule's steric and electronic properties, which influence its reactivity and potential biological activity.
Despite its utility, a search of the current scientific and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. The ability to perform this analysis is contingent upon obtaining a single crystal of suitable size and quality, which can be challenging if a compound is a liquid or an amorphous solid at ambient temperatures, or if it resists crystallization. While the technique is mentioned as a validation method for related fluorinated cyclobutane derivatives, specific crystallographic data for the title compound remains unavailable in the literature.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for studying fluorinated organic molecules, offering a favorable balance between computational cost and accuracy. For 3-(Trifluoromethyl)cyclobutan-1-ol (B1458694), DFT calculations are crucial for understanding its fundamental chemical and physical properties. Hybrid functionals like B3LYP are commonly employed for such investigations. science.govnih.govescholarship.orgresearchgate.net
Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the total electronic energy for various atomic arrangements and identifying the geometry with the lowest energy. faccts.de
The process reveals critical structural parameters such as bond lengths, bond angles, and dihedral angles. Given the puckered nature of the cyclobutane (B1203170) ring and the presence of two substituents, DFT can be used to determine the relative energies of different stereoisomers (cis/trans) and conformers (axial/equatorial orientations of the hydroxyl and trifluoromethyl groups). The strain inherent in the four-membered ring significantly influences its geometry and reactivity.
Table 1: Key Aspects of DFT-Based Geometry Optimization
| Parameter | Description | Relevance to this compound |
| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP is a widely used hybrid functional known for its accuracy with organic molecules. science.govnih.govescholarship.org |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets (cc-pVDZ) are common choices. science.govnih.gov |
| Equilibrium Geometry | The lowest energy arrangement of atoms. | Determines the stable conformation(s) of the cis and trans isomers. |
| Ring Puckering | The non-planar conformation of the cyclobutane ring. | DFT calculations can quantify the puckering angle and the energy barrier for ring inversion. |
| Relative Energies | The energy difference between different isomers and conformers. | Predicts the most abundant species at thermal equilibrium. |
DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The fluorine-19 (¹⁹F) NMR chemical shift is particularly sensitive to the local electronic environment. nih.govescholarship.org Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be performed to assist in the assignment of experimental spectra. liverpool.ac.uknmrdb.org
For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest. The chemical shift of the CF₃ group is influenced by the stereochemistry of the ring and the orientation of the hydroxyl group. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. liverpool.ac.uk These theoretical values can be compared with experimental data to confirm the structure and stereochemistry of the molecule. nih.gov
Table 2: Application of DFT in Spectroscopic Parameter Prediction
| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance for this compound |
| NMR Spectroscopy | ¹H, ¹³C, ¹⁹F Chemical Shifts | GIAO-DFT | Aids in structural confirmation and stereochemical assignment. The ¹⁹F shift is a sensitive probe of the local environment. nih.govescholarship.org |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT Frequency Calculation | Predicts the positions of characteristic IR bands, such as the O-H stretch and C-F stretches. |
DFT is extensively used to investigate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. semanticscholar.orgresearchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to model the entire reaction coordinate.
For instance, the reduction of the precursor, 3-(trifluoromethyl)cyclobutan-1-one, to form the alcohol can be studied. nih.gov DFT calculations could elucidate the trajectory of the hydride attack, the energies of the transition states for the formation of cis and trans isomers, and thus predict the diastereoselectivity of the reaction. Similarly, DFT can be used to study the reactivity of the hydroxyl group or reactions involving the cyclobutane ring. semanticscholar.org Computational studies on the oxidation of related bicyclic hydrocarbons have shown that DFT can successfully predict site-selectivities and diastereoselectivities by calculating the activation free energies for different reaction pathways. semanticscholar.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide a detailed view of molecular motions, conformational changes, and intermolecular interactions over time. mdpi.com
For this compound, MD simulations, potentially in a solvent like water, can reveal the dynamics of the cyclobutane ring puckering and the rotation of the substituent groups. These simulations are particularly useful for understanding how the molecule interacts with its environment, such as forming hydrogen bonds with solvent molecules. Research on related fluorinated alcohols has utilized MD simulations to study their influence on the structure of biomolecules. rsc.org A doctoral thesis has also reported the use of MD simulations for studying compounds containing a 3-(trifluoromethyl) moiety. escholarship.org
Conformational Landscape Exploration
Most flexible molecules can exist in several different low-energy shapes or conformations. Exploring the conformational landscape of this compound is essential for a complete understanding of its properties and reactivity. This involves identifying all stable conformers and determining their relative energies and the energy barriers for interconversion.
Computational techniques like systematic conformational searches can be used to generate a wide range of possible structures by rotating single bonds. Each of these generated structures is then subjected to energy minimization, typically using molecular mechanics or DFT, to find the nearest local energy minimum. For this compound, this process would identify the various chair and boat-like puckered states of the cyclobutane ring and the different orientations (axial/equatorial) of the hydroxyl and trifluoromethyl groups for both the cis and trans isomers.
Quantum Chemical Topology
Quantum Chemical Topology refers to a collection of methods that analyze the scalar and vector fields derived from the wavefunction or electron density of a molecule to understand its chemical bonding and reactivity. These methods partition the molecular space into atomic basins, allowing for the calculation of atomic properties.
One such method is the analysis of the Fukui function, a local reactivity descriptor derived from DFT that helps predict which sites in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net Another approach is Natural Bond Orbital (NBO) analysis, which examines charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For this compound, NBO analysis could quantify the electron-withdrawing effect of the trifluoromethyl group and its influence on the rest of the molecule. The Multiwfn program is a versatile tool for performing such wavefunction analyses. researchgate.net
Applications and Future Research Directions
Medicinal Chemistry and Drug Discovery
The utility of 3-(Trifluoromethyl)cyclobutan-1-ol (B1458694) in medicinal chemistry is multifaceted, ranging from its role as a foundational element in complex syntheses to its influence on the physicochemical properties of drug candidates. mdpi.comnih.gov
As a Building Block for Complex Bioactive Molecules
This compound serves as a crucial starting material or intermediate in the synthesis of more intricate and biologically active compounds. bioorganica.com.ua The cyclobutane (B1203170) ring, a strained four-membered carbocycle, offers a unique three-dimensional geometry that can be exploited to orient pharmacophoric groups in specific spatial arrangements. researchgate.net This conformational restriction can be advantageous in designing molecules with high target specificity. d-nb.info The presence of both a hydroxyl group and a trifluoromethyl group on the cyclobutane scaffold provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. researchgate.net For instance, the hydroxyl group can be oxidized to a ketone or converted to other functional groups, while the trifluoromethyl-containing ring can be incorporated into larger molecular frameworks. The synthesis of derivatives like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid highlights the utility of this scaffold in creating building blocks for further elaboration in drug discovery programs. lookchem.com
Influence of Trifluoromethyl Group on Biological Activity and Lipophilicity
Table 1: Impact of Trifluoromethyl Group on Physicochemical Properties
| Property | Influence of Trifluoromethyl Group | Rationale |
| Lipophilicity | Generally increases. ontosight.aiontosight.ai | The high electronegativity of fluorine atoms reduces the polarity of the C-F bond and the overall molecule, leading to increased hydrophobicity. ontosight.ai |
| Metabolic Stability | Often enhances metabolic stability. mdpi.com | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation. mdpi.com |
| Binding Affinity | Can increase binding affinity to target proteins. mdpi.com | The electron-withdrawing nature of the -CF3 group can lead to more favorable electrostatic and hydrogen bonding interactions with the target. taylorandfrancis.com |
| pKa | Can alter the acidity or basicity of nearby functional groups. ontosight.ai | The strong inductive effect of the -CF3 group influences the electron density of the entire molecule. |
Development of Fluorinated Analogs of Biologically Active Molecules
A common strategy in drug discovery is the synthesis of fluorinated analogs of known biologically active compounds to improve their pharmacokinetic and pharmacodynamic profiles. mdpi.comrsc.org this compound and its derivatives serve as valuable building blocks in this endeavor. By replacing a non-fluorinated fragment, such as a tert-butyl group, with a trifluoromethyl-cyclobutyl moiety, medicinal chemists can fine-tune the properties of a lead compound. nih.govacs.org This substitution can lead to enhanced metabolic stability, improved lipophilicity, and potentially increased potency and selectivity. mdpi.comnih.gov The development of such analogs allows for a systematic exploration of the structure-activity relationships and can lead to the identification of drug candidates with superior properties. nih.gov
Enzyme Mechanism and Protein-Ligand Interaction Studies
The unique electronic properties of the trifluoromethyl group make it a useful probe for studying enzyme mechanisms and protein-ligand interactions. taylorandfrancis.com The strong electron-withdrawing nature of the -CF3 group can influence the strength of non-covalent interactions, such as hydrogen bonds and halogen bonds, between a ligand and its protein target. taylorandfrancis.commdpi.com By incorporating the 3-(trifluoromethyl)cyclobutyl moiety into potential enzyme inhibitors or receptor ligands, researchers can investigate the specific interactions that contribute to binding affinity and biological activity. This information is invaluable for the rational design of more potent and selective drugs.
Exploration of Bioisosteric Replacements for the Trifluoromethyl Group
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. chem-space.com While the trifluoromethyl group offers many advantages, researchers are also exploring bioisosteric replacements to further optimize molecular properties. chem-space.comrsc.org For instance, other fluorinated groups or even non-fluorinated moieties that mimic the steric and electronic properties of the -CF3 group are being investigated. nih.gov The 3-(trifluoromethyl)cyclobutyl scaffold provides a platform to systematically evaluate these replacements and understand their impact on biological activity, offering a pathway to novel compounds with improved drug-like characteristics. acs.orgrsc.org
Agrochemical Development
The principles that make the trifluoromethyl group valuable in medicinal chemistry also apply to the development of new agrochemicals, such as pesticides and herbicides. beilstein-journals.org The enhanced lipophilicity and metabolic stability conferred by the -CF3 group can lead to agrochemicals with improved efficacy, better penetration into target organisms, and longer persistence in the field. mdpi.combeilstein-journals.org The 3-(trifluoromethyl)cyclobutyl moiety can be incorporated into new pesticide candidates to potentially enhance their biological activity and environmental stability. nih.gov Research in this area focuses on synthesizing and screening novel compounds containing this scaffold for their potential use in crop protection. nih.govacs.org
Materials Science
The distinct chemical and physical properties of this compound and its derivatives make them valuable building blocks in the field of materials science. bldpharm.comsmolecule.com The presence of the rigid cyclobutane core combined with the influential trifluoromethyl group can be exploited in the synthesis of advanced materials with unique characteristics.
As a functionalized cyclobutane, this compound serves as a building block for polymers and specialty chemicals. bldpharm.combldpharm.com Its unique cyclobutane ring structure is a point of interest in polymer synthesis. The compound is considered a versatile small molecule scaffold and a useful building block for creating more complex molecules. biosynth.com The synthesis of numerous small-molecule building blocks that feature the trifluoromethyl-cyclobutyl fragment has been reported, highlighting their utility in creating diverse chemical libraries for applications in drug discovery and agrochemicals, which are types of specialty chemicals. nih.gov Organocatalysis, a green chemistry approach, offers significant opportunities in polymer synthesis, including the ring-opening polymerization of cyclic monomers to create polyesters and other polymers. researchgate.net
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives. ugr.es
Developing environmentally benign synthetic strategies is a key focus of modern organic chemistry. For cyclobutane derivatives, this includes the use of photochemical methods that utilize renewable visible light. Other approaches aim to use less hazardous reagents and create fewer by-products. For example, electrochemical methods for trifluoromethylation are considered environmentally benign as they can be performed under mild, metal-free, and oxidant-free conditions. researchgate.net The synthesis of related trifluoromethylated compounds has been achieved using visible-light-driven reactions that proceed at ambient temperature without the need for metal catalysts. beilstein-journals.org
The choice of catalyst is critical for developing sustainable synthetic processes. Research has focused on moving away from heavy metal catalysts towards more environmentally friendly alternatives.
Metal-Free Catalysis : Organocatalysis, which uses small organic molecules as catalysts, represents a major advancement in green chemistry. rsc.org For instance, the synthesis of chiral α-trifluoromethyl allylboronic acids has been achieved using a BINOL-derived organocatalyst. acs.org
Photoredox and Electrochemical Catalysis : Visible-light photoredox catalysis and electrochemical synthesis offer green alternatives for trifluoromethylation reactions. researchgate.net These methods can often be performed under mild conditions and reduce the reliance on hazardous chemical oxidants. researchgate.net For example, pyrylium (B1242799) salts have been used as photoredox catalysts for allylic trifluoromethylation under metal-free conditions. researchgate.net
Efficient Metal Catalysis : When metal catalysts are used, the focus is on high efficiency and mild reaction conditions. Palladium(0)-catalyzed reactions have been developed for the synthesis of 3-trifluoromethylated 1,3-butadienes that proceed in good to excellent yields under mild conditions and without the need for additives. researchgate.net Rhodium(II) complexes have also been used as efficient catalysts for the asymmetric cyclopropenation to form trifluoromethylated cyclopropenes. d-nb.info
Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry.
Aqueous-Phase Reactions : Performing reactions in water is highly desirable from an environmental perspective. Synthetic routes for precursors to this compound, such as 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, have been developed that utilize aqueous solutions for workup and extraction steps. lookchem.com For example, an aqueous solution of potassium fluoride (B91410) (KF) has been used in the purification process, and extractions are often performed from an aqueous phase. lookchem.com
Solvent Choice : When organic solvents are necessary, the choice of solvent is important. Syntheses have been reported using solvents like ethyl acetate (B1210297) and toluene, followed by purification methods like silica (B1680970) gel chromatography. lookchem.com While not entirely "green," efforts are made to efficiently remove and potentially recycle these solvents.
The following table provides a summary of green chemistry approaches relevant to the synthesis of trifluoromethylated cyclobutane derivatives.
| Green Chemistry Principle | Application in Synthesis of Trifluoromethylated Cyclobutanes | References |
| Use of Renewable Feedstocks | Use of visible light in photochemical reactions. | |
| Catalysis | Employing organocatalysts (e.g., BINOL-derivatives), photoredox catalysts (e.g., pyrylium salts), and efficient metal catalysts (e.g., Pd(0), Rh(II)). | researchgate.netrsc.orgacs.orgresearchgate.netd-nb.info |
| Safer Solvents and Auxiliaries | Utilization of aqueous-phase extractions and reactions. | lookchem.com |
| Energy Efficiency | Reactions conducted at ambient temperature and under mild conditions. | researchgate.netbeilstein-journals.orgresearchgate.net |
| Reduction of Derivatives | One-pot syntheses and tandem reactions to reduce intermediate isolation steps. | louisville.edu |
| Atom Economy | Development of highly regioselective reactions to minimize by-products. | researchgate.net |
| Design for Degradation | Not explicitly detailed in the search results for this specific compound. | |
| Real-time Analysis for Pollution Prevention | Not explicitly detailed in the search results for this specific compound. | |
| Inherently Safer Chemistry for Accident Prevention | Use of stable and less hazardous reagents, such as moving away from highly reactive and toxic materials. | researchgate.net |
Emerging Research Areas for Trifluoromethylated Cyclobutanols
The unique structural and electronic properties of trifluoromethylated cyclobutanols, including this compound, position them as intriguing candidates for advanced material science and catalysis. The presence of the trifluoromethyl group imparts specific characteristics such as increased lipophilicity and metabolic stability, which are highly valued in medicinal chemistry. acs.orgmdpi.com
Photo-responsive Materials
While direct research incorporating this compound into photo-responsive materials is not yet prominent, the potential is significant. The trifluoromethyl group is known to influence the photophysical properties of molecules. mdpi.comnih.gov For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidines have been studied for their optical absorption and emission properties. mdpi.com It is conceivable that integrating trifluoromethylated cyclobutanol (B46151) moieties into polymer backbones could lead to novel photo-responsive systems. The cyclobutane ring could act as the photo-active component, while the trifluoromethyl group could modulate the electronic properties, potentially tuning the wavelength response or enhancing the efficiency of the photo-switching process. This remains a promising, albeit underexplored, area for future research.
Catalysis
The synthesis of trifluoromethylated cyclobutanols is an active area of research, with catalysis playing a central role in achieving high efficiency and stereoselectivity. These compounds are not only targets of catalytic synthesis but also serve as substrates for further transformations.
Recent advancements have focused on the enantioselective synthesis of these molecules using transition metal catalysts. A rhodium-catalyzed arylative cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids has been developed to produce trifluoromethylated cyclobutanols with an exocyclic double bond. nih.govscholaris.caablesci.com This method, employing a chiral diene ligand, proceeds under mild conditions and often with high enantioselectivity. nih.gov
Similarly, nickel-catalyzed reactions have emerged as a powerful tool. A nickel-catalyzed asymmetric cyclization of 1,4-alkynones provides access to alkenyl cyclobutanols containing a trifluoromethyl group and a tetrasubstituted stereocenter. nih.govresearchgate.net These methods can deliver rigid spirocyclic skeletons with high yields and enantioselectivities. nih.govresearchgate.net The development of these catalytic systems is crucial for producing structurally diverse and enantiomerically pure trifluoromethylated cyclobutanols for various applications. nih.govacs.orgnih.gov
Table 1: Catalytic Methods for Trifluoromethylated Cyclobutanol Synthesis
| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Rhodium / Chiral Diene | 1-(Trifluoromethyl)-4-alkyn-1-ones, Arylboronic acids | (Trifluoromethyl)cyclobutanols with exocyclic double bond | Mild conditions, high enantioselectivity | nih.govscholaris.caablesci.com |
| Nickel / Chiral Ligand | 1,4-Alkenylalkynones | Alkenyl cyclobutanols with tetrasubstituted stereocenter | Broad substrate scope, high yields, high enantioselectivity | nih.govresearchgate.net |
Challenges and Opportunities in Trifluoromethylated Cyclobutanol Synthesis and Application
The growing interest in trifluoromethylated cyclobutanes, including this compound, is driven by their potential applications, particularly in medicinal chemistry. However, their synthesis and utilization come with distinct challenges and opportunities.
A primary challenge lies in the synthesis, especially on a large scale. While catalytic methods are advancing, issues related to stereoselectivity, the cost of reagents and catalysts, and the scalability of reactions persist. researchgate.net For example, the enantioselective synthesis of (spiro)cyclobutane derivatives is noted to be a significant challenge. nih.govresearchgate.net The synthesis of the precursor, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, has also faced obstacles, prompting the development of multi-step, scalable approaches. researchgate.net
Despite these challenges, the opportunities are substantial. The trifluoromethyl-cyclobutyl moiety is increasingly recognized as a valuable bioisostere for the commonly used tert-butyl group in drug discovery. acs.orgresearchgate.net Replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can preserve or enhance biological activity while improving metabolic stability. acs.org This substitution moderately increases lipophilicity and introduces a significant electron-withdrawing effect. acs.org The development of diverse building blocks containing the 1,3-substituted cyclobutane ring is therefore an important task for modern synthetic chemistry to support medicinal chemistry research. bioorganica.com.uabioorganica.com.ua The creation of libraries of these compounds allows for systematic evaluation in drug candidates, opening new avenues for optimizing pharmacokinetic and pharmacodynamic properties. acs.orgbohrium.com
Q & A
Q. What synthetic strategies are effective for introducing the trifluoromethyl group into cyclobutanol derivatives?
The synthesis of 3-(trifluoromethyl)cyclobutan-1-ol typically involves two key steps: (1) cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure and (2) trifluoromethylation using reagents like CF₃I, CF₃SO₃Na, or Umemoto’s reagent under controlled conditions. For example, trans-3-((3,4-Difluorobenzyl)amino)-3-propylcyclobutan-1-ol was synthesized using reductive amination followed by silica gel chromatography purification (0–70% EtOAc/cHex gradient) . Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity is critical to minimize side reactions.
Q. How can the structural integrity of this compound be validated experimentally?
Key characterization methods include:
- NMR spectroscopy : ¹⁹F NMR to confirm CF₃ group integration (~-60 to -70 ppm) and ¹H NMR to resolve cyclobutane proton splitting patterns (e.g., AB systems due to ring strain).
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for strained cyclobutane rings .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₅H₇F₃O).
- IR spectroscopy : Detects hydroxyl stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What methodologies are suitable for probing the biological activity of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. The CF₃ group’s electron-withdrawing properties may enhance binding to hydrophobic pockets.
- Molecular docking : Compare docking scores (AutoDock Vina) with analogs like 3-(4-fluorophenyl)cyclobutan-1-ol to assess substituent effects .
- Metabolic stability studies : Use liver microsomes to evaluate oxidative degradation, leveraging the compound’s cyclobutane ring rigidity for improved stability .
Q. How does ring strain in this compound influence its reactivity in substitution reactions?
Cyclobutane’s 90° bond angles increase ring strain (~26 kcal/mol), making it prone to ring-opening or [1,3]-sigmatropic rearrangements. Kinetic studies (e.g., monitoring by ¹⁹F NMR) under acidic/basic conditions can quantify strain-driven reactivity. For example, treatment with H₂SO₄ may induce dehydration to form a trifluoromethylcyclobutene intermediate. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict transition-state geometries and activation energies .
Q. What strategies enable stereochemical control during the synthesis of this compound derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric trifluoromethylation.
- Dynamic kinetic resolution : Employ palladium nanoparticles (e.g., Lindlar catalyst) for selective hydrogenation of propargyl alcohol precursors .
- Chiral chromatography : Separate enantiomers using cellulose-based chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
Q. How can computational modeling predict the physicochemical properties of this compound?
- LogP calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity (~1.5–2.0), critical for blood-brain barrier penetration.
- pKa prediction : The hydroxyl group’s pKa (~12–14) can be modeled via COSMO-RS, influenced by the electron-withdrawing CF₃ group .
- Solubility : Molecular dynamics (MD) simulations in water/ethanol mixtures correlate with experimental solubility data from phase diagrams .
Notes
- Avoided references to commercial sources (e.g., ).
- Methodological focus aligns with academic research rigor, emphasizing experimental design and data interpretation.
- Advanced questions integrate multi-disciplinary approaches (synthesis, computational chemistry, bioassays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
